molecular formula C10H10N4O4 B14878760 (2Z)-2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxobutanamide

(2Z)-2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxobutanamide

Cat. No.: B14878760
M. Wt: 250.21 g/mol
InChI Key: ALCGEYMMDDQAEP-ULHNWRTESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide typically involves the reaction of 2-nitrophenylhydrazine with an appropriate keto acid or its derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 25-50°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-purity (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different hydrazine derivatives.

    Substitution: The hydrazono group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted hydrazones, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide is used as a building block for the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide is investigated for its potential therapeutic properties. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The nitrophenyl group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide: shares similarities with other hydrazone derivatives such as (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-pentanamide and (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-hexanamide.

Uniqueness

What sets (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide apart is its specific nitrophenyl group, which imparts unique reactivity and stability. This makes it particularly valuable in applications where precise chemical modifications are required.

Properties

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

(Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]but-2-enamide

InChI

InChI=1S/C10H10N4O4/c1-6(15)9(10(11)16)13-12-7-4-2-3-5-8(7)14(17)18/h2-5,15H,1H3,(H2,11,16)/b9-6-,13-12?

InChI Key

ALCGEYMMDDQAEP-ULHNWRTESA-N

Isomeric SMILES

C/C(=C(\C(=O)N)/N=NC1=CC=CC=C1[N+](=O)[O-])/O

Canonical SMILES

CC(=C(C(=O)N)N=NC1=CC=CC=C1[N+](=O)[O-])O

Origin of Product

United States

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